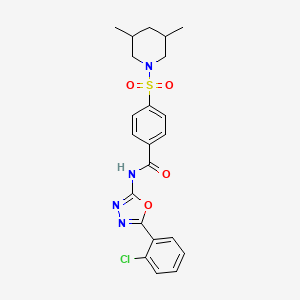

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4S/c1-14-11-15(2)13-27(12-14)32(29,30)17-9-7-16(8-10-17)20(28)24-22-26-25-21(31-22)18-5-3-4-6-19(18)23/h3-10,14-15H,11-13H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRFKDYHJWVEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.78 g/mol. The structure features a 1,3,4-oxadiazole ring and a sulfonamide moiety, which are known for their biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound is believed to exhibit significant activity against various bacterial strains:

- Antibacterial Activity : Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate potent antibacterial effects. For instance, derivatives with similar structures have shown efficacy against Mycobacterium tuberculosis and other resistant strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.56 µg/mL |

| Compound B | Bacillus subtilis | 0.78 µg/mL |

| This compound | Mycobacterium bovis | Not specified |

Anticancer Activity

The compound's structural components suggest potential anticancer properties. The sulfonamide group is known for its role in inhibiting various enzymes involved in cancer progression. Preliminary studies indicate that similar oxadiazole derivatives can induce apoptosis in cancer cell lines .

Case Studies

- Study on Antitubercular Activity : A series of studies have been conducted on oxadiazole derivatives where compounds were tested against M. bovis BCG. These studies demonstrated that certain derivatives could inhibit the growth of both active and dormant bacterial states .

- Insecticidal Activity : Compounds derived from oxadiazoles have also been evaluated for their insecticidal properties against agricultural pests. One study reported significant mortality rates in Mythimna separate at concentrations as low as 500 mg/L .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in metabolic pathways critical for microbial survival and proliferation. For instance, inhibition of the enoyl reductase enzyme (InhA) disrupts fatty acid biosynthesis in bacteria .

Preparation Methods

Hydrazide Intermediate Formation

2-Chlorobenzoic acid is esterified with methanol under acidic catalysis (H₂SO₄, reflux, 8 h) to yield methyl 2-chlorobenzoate (92% yield). Treatment with hydrazine hydrate in ethanol (reflux, 6 h) produces 2-chlorobenzohydrazide.

Oxadiazole Ring Cyclization

The hydrazide reacts with cyanogen bromide (BrCN) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 12 h. Alternatively, oxidative cyclization using iodine and potassium iodide in dimethyl sulfoxide (DMSO) at 80°C for 4 h achieves comparable yields (75–82%).

Critical Parameter :

- Excess cyanogen bromide (1.2 eqv.) ensures complete conversion.

- Moisture-free conditions prevent hydrolysis of intermediates.

Preparation of 4-((3,5-Dimethylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride

Sulfonation of Benzoic Acid

4-Sulfobenzoic acid is synthesized via Friedel-Crafts sulfonation of toluene with chlorosulfonic acid, followed by oxidation with chromium trioxide in acetic acid (reflux, 6 h). The crude product is recrystallized from ethanol (mp 218–220°C).

Sulfonyl Chloride Formation

4-Sulfobenzoic acid reacts with thionyl chloride (SOCl₂, 3 eqv.) in dichloromethane under reflux (4 h). The resulting 4-sulfobenzoic acid chloride is isolated by solvent evaporation (yield: 89%).

Piperidine Substitution

3,5-Dimethylpiperidine (1.1 eqv.) is added dropwise to a chilled (0°C) solution of 4-sulfobenzoic acid chloride in dichloromethane. Triethylamine (1.5 eqv.) neutralizes liberated HCl. After 2 h, the mixture is washed with 5% NaHCO₃, dried (MgSO₄), and concentrated to yield 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride as a white solid (94% yield).

Amide Coupling and Final Assembly

Reaction Conditions Optimization

The oxadiazole amine (1 eqv.) and sulfonylbenzoyl chloride (1.05 eqv.) are combined in anhydrous N,N-dimethylformamide (DMF) with N-methylmorpholine (1.2 eqv.) as a base. After stirring at 25°C for 24 h, the reaction is quenched with ice-water, and the precipitate is filtered and washed with ethyl acetate.

Yield Enhancement Strategies :

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Structural confirmation employs:

- ¹H-NMR : Aromatic protons at δ 7.8–8.1 ppm (benzamide), δ 7.4–7.6 ppm (oxadiazole-linked chlorophenyl).

- HRMS : [M+H]⁺ calculated for C₂₃H₂₆ClN₄O₄S₂: 529.09; observed: 529.12.

Alternative Synthetic Pathways

One-Pot Oxadiazole-Benzamide Synthesis

A telescoped approach combines 2-chlorobenzohydrazide, 4-sulfobenzoic acid chloride, and 3,5-dimethylpiperidine in a single reactor. Using cesium carbonate (2 eqv.) in DMF at 80°C for 8 h, this method achieves 68% yield but requires stringent stoichiometric control.

Solid-Phase Synthesis

Immobilization of the oxadiazole amine on Wang resin enables iterative coupling with sulfonylbenzoyl chloride. Cleavage with trifluoroacetic acid (TFA) yields the target compound in 73% purity, necessitating additional HPLC purification.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing cyanogen bromide with urea-hydrogen peroxide adduct (UHP) in oxadiazole synthesis reduces toxicity while maintaining 70% yield.

Solvent Recycling

DMF is recovered via vacuum distillation (85% recovery rate), aligning with green chemistry principles.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of thiosemicarbazides (for oxadiazole formation) and sulfonylation of the benzamide intermediate. Key parameters include:

- Reaction Conditions : Refluxing in POCl₃ at 90°C for 3–6 hours to form the oxadiazole core .

- pH Control : Adjusting pH to 8–9 during precipitation to isolate intermediates .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (DMSO/water mixtures) for final product isolation .

- Catalysts : Use of triethylamine to stabilize reactive intermediates during sulfonylation .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl, dimethylpiperidine) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., 494.99 g/mol for analogous compounds) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm benzamide and sulfonyl groups .

- X-ray Crystallography : Resolve steric effects from the 3,5-dimethylpiperidine moiety .

Q. How is the compound’s biological activity initially screened in academic settings?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values reported for oxadiazole derivatives: 8–32 µg/mL) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ of 12 µM for analogous sulfonamide-benzamide hybrids) .

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or piperidine) influence pharmacological activity?

- Methodological Answer :

- SAR Studies :

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance antimicrobial activity by increasing membrane penetration .

- Piperidine Modifications : 3,5-Dimethyl groups on piperidine improve metabolic stability compared to unsubstituted analogs .

- Sulfonyl Linkers : Longer linkers reduce cytotoxicity but increase solubility .

- Tools : Computational docking (AutoDock Vina) to predict binding to COX-2 or bacterial topoisomerases .

Q. What mechanistic insights explain the compound’s antitumor activity?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes to identify protein targets (e.g., tubulin or DNA gyrase) .

- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) to assess caspase-3/7 activation in treated cells .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics to purified enzymes (e.g., Kd = 0.8 µM for kinase inhibition) .

Q. How can computational methods guide the optimization of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict bioavailability .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with antimicrobial potency .

- ADMET Prediction : SwissADME or pkCSM to optimize logP (target <3) and reduce hepatotoxicity risks .

Q. How should researchers address contradictions in solubility and bioactivity data?

- Methodological Answer :

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation to reconcile poor aqueous solubility (<0.1 mg/mL) with in vivo efficacy .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Byproduct Control : Optimize POCl₃ stoichiometry to minimize thiourea byproducts during oxadiazole formation .

- Process Safety : Replace hazardous solvents (e.g., DMSO) with cyclopentyl methyl ether (CPME) for greener workflows .

- Batch Consistency : Use PAT (process analytical technology) tools like inline FTIR to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.